(4-i-Propyloxy-2,6-dimethylphenyl)magnesium bromide
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Overview
Description
(4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide involves the reaction of 4-iso-propyloxy-2,6-dimethylbromobenzene with magnesium turnings in an anhydrous THF solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred and heated to facilitate the formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with larger quantities and more controlled environments. The use of automated systems ensures precise control over reaction conditions, such as temperature and stirring rates, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it.
Major Products Formed
The major products formed from reactions with (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide include secondary and tertiary alcohols, depending on the carbonyl compound used in the reaction.
Scientific Research Applications
Chemistry
In chemistry, this compound is used for synthesizing complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in building larger organic structures.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to form carbon-carbon bonds makes it a crucial intermediate in drug development.
Industry
In the industrial sector, (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
Mechanism of Action
The mechanism of action for (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- (4-iso-propyloxy-2-methylphenyl)magnesium bromide
- Isopropylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
Compared to similar compounds, (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide offers unique reactivity due to the presence of the iso-propyloxy and dimethyl groups. These groups can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective.
Properties
IUPAC Name |
magnesium;1,3-dimethyl-5-propan-2-yloxybenzene-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-8(2)12-11-6-9(3)5-10(4)7-11;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQUIKJWDCLTQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)OC(C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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